molecular formula C8H4F3N3O2 B2898629 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2007917-56-6

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2898629
CAS RN: 2007917-56-6
M. Wt: 231.134
InChI Key: GQRUPHFLMGESHL-UHFFFAOYSA-N
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Description

“4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is an organic compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is not explicitly mentioned in the available sources.

Scientific Research Applications

Study of Fragmentation Induced by Electron Impact The compound has been studied for its mass spectral properties, particularly the fragmentation patterns when subjected to electron impact. This research is valuable in understanding the molecular structure and behavior of such compounds (Herbert & Wibberley, 1970).

Investigation of Molecular Structure The molecular structure of derivatives of 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, such as N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine, has been explored, providing insights into the intramolecular interactions and spatial arrangements (Pfaffenrot et al., 2012).

Chemical Properties and Reactions

Study on Reactions with Amines and Thiols Research has been conducted on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, which includes the study of compounds similar to 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This research is significant in understanding the chemical behavior of such compounds (Čikotienė et al., 2007).

Synthesis and Thermal Behavior in Energetic Material The compound's derivatives have been investigated for their synthesis and thermal behavior in the context of energetic materials. This research is crucial for applications in materials science and engineering (Ma et al., 2018).

Applications in Organic Chemistry

Synthesis of Trifluoromethylated Pyrroles and Porphyrins The compound has been used in the synthesis of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, further contributing to the synthesis of porphyrins. This indicates its utility in organic synthesis and the development of complex organic molecules (Ono et al., 1989).

As a Precursor in COMT Inhibitor Synthesis The compound serves as a key intermediate in the synthesis of novel COMT inhibitors, demonstrating its significance in medicinal chemistry (Kiss et al., 2008).

Mechanism of Action

Target of Action

Trifluoromethylpyridine derivatives, a related class of compounds, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

It’s known that the presence of a nitro group and a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, potentially affecting its interaction with biological targets .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridine derivatives are used in the synthesis of several crop-protection products , suggesting they may interact with biochemical pathways related to pest resistance.

Pharmacokinetics

It’s known that the presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

It’s known that fluorinated compounds can have unique biological activities due to the unique properties of the fluorine atom .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet for a related compound, 2-(Trifluoromethyl)pyridine, indicates that it should be stored at room temperature and protected from light . Additionally, it’s known that the presence of fluorine atoms can enhance the environmental stability of pharmaceutical compounds .

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-3-13-7-6(4)5(14(15)16)1-2-12-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRUPHFLMGESHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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